4-(2-Bromoethyl)-N,N-diethylaniline
Description
4-(2-Bromoethyl)-N,N-diethylaniline is an aromatic amine derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the para position of the benzene ring, along with N,N-diethylamino groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of ligands, dyes, and heterocyclic compounds. Its synthesis often involves alkylation or substitution reactions using N,N-diethylaniline as a precursor. For example, analogous bromoalkylation reactions employ reagents like 3-bromoprop-1-ene in acetone under reflux conditions, as seen in Claisen rearrangements . The bromoethyl group enhances reactivity in nucleophilic substitutions, making this compound valuable in constructing complex molecular architectures.
Properties
CAS No. |
221161-35-9 |
|---|---|
Molecular Formula |
C12H18BrN |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
4-(2-bromoethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
YWCLTAPABWMBSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CCBr |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Nuances
The bromoethyl group distinguishes 4-(2-Bromoethyl)-N,N-diethylaniline from other N,N-diethylaniline derivatives. Key comparisons include:
- N,N-Diethylaniline (Parent Compound) : Lacking the bromoethyl group, it serves as a solvent or reactant in sigmatropic rearrangements (e.g., Claisen) and dye synthesis . Its boiling point is 216°C, and it is highly soluble in organic solvents .
- 4-Bromo-N,N-diethylaniline : Features a bromine atom directly attached to the benzene ring (para position). This structure is pivotal in electrophilic aromatic substitution reactions, differing from the bromoethyl sidechain’s nucleophilic reactivity .
- 4-Bromo-2,N,N-trimethylaniline : Contains bromine and methyl groups, altering steric and electronic properties. The methyl groups increase hydrophobicity, impacting solubility and crystallinity .
Table 1: Structural Comparison
| Compound | Substituents | Molecular Formula | Key Reactivity |
|---|---|---|---|
| This compound | -CH₂CH₂Br (para) | C₁₂H₁₇BrN | Nucleophilic substitution |
| N,N-Diethylaniline | None | C₁₀H₁₅N | Electrophilic substitution, solvent |
| 4-Bromo-N,N-diethylaniline | -Br (para) | C₁₀H₁₃BrN | Electrophilic substitution |
| 4-Bromo-2,N,N-trimethylaniline | -Br, -CH₃ (ortho, para) | C₁₀H₁₄BrN | Sterically hindered reactions |
Physical and Spectroscopic Properties
Table 2: Physical Properties
- Spectroscopy : IR and NMR data for related compounds (e.g., triazine derivatives in ) show characteristic peaks for C-Br (~560–840 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
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